N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide
Description
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyrazole ring and substituted with a 4-bromophenylacetamide group. The pyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with refinement tools like SHELXL ensuring precise atomic resolution .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c1-12-10-13(2)26(24-12)20-23-17-5-3-4-16(17)19(28)25(20)11-18(27)22-15-8-6-14(21)7-9-15/h6-10H,3-5,11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGAGWLXXWLEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 456.34 g/mol. Its structure features a bromophenyl group and a pyrazole derivative, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.34 g/mol |
| LogP | 2.8536 |
| Polar Surface Area | 62.362 |
Anticancer Activity
Research has demonstrated that derivatives containing the pyrazole moiety exhibit notable anticancer properties. In a study involving A549 human lung adenocarcinoma cells, compounds similar to this compound showed structure-dependent anticancer activity. Specifically:
- Compound Efficacy : The introduction of bromophenyl and dimethyl substitutions significantly enhanced cytotoxicity against cancer cells.
- Mechanism : The anticancer activity is hypothesized to involve apoptosis induction and cell cycle arrest in cancerous cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Assess the cytotoxic effects on A549 cells.
- Method : MTT assay was used to evaluate cell viability post-treatment with the compound.
- Results : Viability decreased significantly (to approximately 61% at 100 µM concentration), indicating strong anticancer potential.
-
Case Study on Antimicrobial Properties :
- Objective : Test against clinically relevant pathogens.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed inhibition zones against resistant strains, suggesting its potential as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA gyrase activity in bacterial cells.
- Induction of Apoptosis : The presence of the pyrazole ring is linked to the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other acetamide derivatives containing cyclopenta-pyrimidinone cores. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Observations:
Halogen vs. Bromine’s larger atomic radius may also strengthen halogen bonding with biological targets. Chlorine in analogs reduces molecular weight but may compromise binding affinity in halogen-dependent interactions.
Heterocyclic Modifications: The pyrazole ring in the target compound provides dual hydrogen-bonding sites (N–H and C=O), unlike the sulfur-containing thieno rings in analogs . This difference could influence solubility and metabolic stability.
Acetamide Substituents :
- The 4-bromophenylacetamide group offers a linear, planar geometry, favoring interactions with flat binding pockets. In contrast, the carbazole moiety in introduces rigidity and extended conjugation, suitable for intercalation or groove binding.
Spectroscopic Characterization: NMR data for related compounds (e.g., ¹H/¹³C chemical shifts of pyrazole and thieno protons) suggest distinct electronic environments. For instance, the pyrazole C=O in the target compound resonates near δ 165 ppm, whereas thieno analogs show upfield shifts (δ 160–162 ppm) due to electron-withdrawing sulfur .
Research Implications and Limitations
Comparative studies highlight the importance of halogen choice and heterocycle design in tuning physicochemical properties. Future work should prioritize synthesizing analogs with systematic substitutions (e.g., Br → Cl, pyrazole → thieno) and evaluating their activity via kinase assays or cytotoxicity screens.
Preparation Methods
Nickel-Mediated Coupling of Pyrimidine Derivatives
In a method analogous to CN111303162B, 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine undergoes coupling with acrylic acid in the presence of nickel(II) acetate and cuprous bromide as co-catalysts. The reaction proceeds in N,N-dimethylformamide (DMF) with 1,10-phenanthroline as a ligand and potassium carbonate as a base at 65–80°C. This step yields 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid, achieving >85% yield.
Intramolecular Cyclization
The acrylic acid intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride and triethylamine at 90°C. This step forms the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative, which is oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield the fully aromatic cyclopenta[d]pyrimidinone.
Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1.1 | Ni(OAc)₂, CuBr, K₂CO₃ | DMF | 80°C | 85% |
| 1.2 | CuCl, Et₃N, DDQ | DMSO | 90°C | 78% |
Formation of the Acetamide Linkage
The final acetamide group is installed via acylation of 4-bromoaniline with a pyrimidinone-acetic acid derivative.
Synthesis of the Acetic Acid Intermediate
The cyclopenta[d]pyrimidinone-pyrrole intermediate is hydrolyzed to its carboxylic acid using hydrochloric acid in ethanol at reflux. The resulting acid is converted to an acyl chloride with thionyl chloride in dichloromethane at 0°C.
Coupling with 4-Bromoaniline
The acyl chloride reacts with 4-bromoaniline in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target acetamide with 70–75% yield.
Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3.1 | SOCl₂, EtOH | CH₂Cl₂ | 0°C → RT | 85% |
| 3.2 | Et₃N, 4-BrC₆H₄NH₂ | CH₂Cl₂ | RT | 73% |
Characterization and Analytical Data
The final compound is characterized by ¹H NMR, LC-MS, and X-ray crystallography (where applicable).
Spectroscopic Analysis
Crystallographic Data
As reported in PMC3684917, the fused pyrazole-pyrimidine system exhibits near-coplanarity (dihedral angle = 2.08°), with intramolecular N–H⋯N hydrogen bonding and π-π stacking (3.49 Å).
Q & A
Q. What safety protocols are essential during synthesis?
- Methodological Answer :
- Hazard Assessment : Bromophenyl intermediates are irritants; use fume hoods and PPE (gloves, goggles).
- Waste Management : Neutralize acidic/byproduct streams with NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
